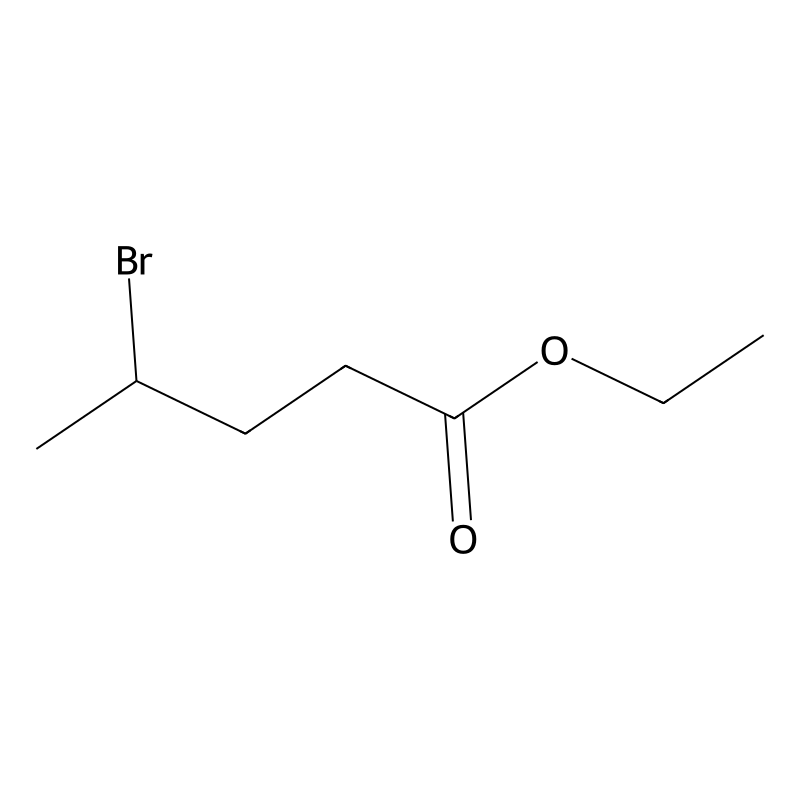

Ethyl 4-bromopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-bromopentanoate is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of approximately 209.08 g/mol. It is classified as an ester, specifically a bromo-substituted derivative of pentanoic acid. This compound typically appears as a colorless liquid with a fruity odor, making it notable in various chemical applications, particularly in organic synthesis and flavoring agents .

As mentioned earlier, there's no documented information on the specific biological activity of ethyl 4-bromopentanoate.

- Potential health effects: Skin and eye irritant. May be harmful upon inhalation or ingestion [].

- Flammability: Likely flammable, similar to other organic liquids [].

- Storage and handling: Standard procedures for flammable organic liquids should be followed, including proper ventilation, use of personal protective equipment (gloves, goggles), and storage in designated flammable cabinets [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Hydrolysis: In the presence of water and acid or base, ethyl 4-bromopentanoate can hydrolyze to yield 4-bromopentanoic acid and ethanol.

- Transesterification: This compound can undergo transesterification with different alcohols to form various esters.

Ethyl 4-bromopentanoate exhibits biological activity that warrants attention, particularly in toxicology. It has been noted to cause skin irritation and serious eye irritation upon contact, indicating its potential hazards in handling . Additionally, its derivatives may have implications in pharmacology, although specific biological activities beyond irritation are less documented.

Several methods exist for synthesizing ethyl 4-bromopentanoate:

- Bromination of Pentanoic Acid: Pentanoic acid can be brominated using bromine in the presence of an acid catalyst to yield 4-bromopentanoic acid, which can then be esterified with ethanol.

- Esterification: The direct reaction between 4-bromopentanoic acid and ethanol under acidic conditions can produce ethyl 4-bromopentanoate.

- Nucleophilic Substitution: Starting from ethyl pentanoate, bromination at the 4-position using bromine or phosphorus tribromide can yield the desired compound .

Ethyl 4-bromopentanoate has various applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Flavoring Agents: Due to its fruity odor, it may be used in food flavoring and fragrance formulations.

- Chemical Research: It is utilized in laboratories for studies involving nucleophilic substitutions and other organic reactions.

Ethyl 4-bromopentanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique attributes:

Ethyl 4-bromopentanoate's unique position arises from its specific bromination at the fourth carbon of the pentanoate chain, which influences its reactivity and applications compared to other similar esters.

Ethyl 4-bromopentanoate gained prominence in the late 20th century as synthetic chemists sought alkylating agents with tunable reactivity. Early work in terpenoid biosynthesis, such as the coupling of allylic bromides with homoallylic diphosphates, highlighted the utility of brominated esters in stereoselective transformations. The compound’s systematic exploration began with its inclusion in chemical databases like PubChem (CID 316888), which cataloged its molecular properties and synthetic applications by 2005. By the 2020s, innovations in halogenation techniques, such as the direct bromination of lactones, enabled its scalable production.

Role as a Versatile Electrophilic Building Block

The bromine atom at the γ-position renders ethyl 4-bromopentanoate highly reactive toward nucleophiles while maintaining stability under standard storage conditions. Its ester group provides additional sites for functionalization, making it a dual-purpose reagent. For instance, in macrocyclic synthesis, it participates in nucleophilic substitutions to install pentanoate chains, as demonstrated in the construction of 19,20-didehydroervatamine analogs. The compound’s balance of reactivity and manipulability has led to its adoption in diverse domains, including natural product synthesis and polymer chemistry.

Traditional Esterification Approaches

Acid-Catalyzed Esterification of 4-Bromopentanoic Acid

The Fischer esterification reaction remains a cornerstone for synthesizing ethyl 4-bromopentanoate. This method involves refluxing 4-bromopentanoic acid with excess ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid [1]. The mechanism follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence, where protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol [1].

The equilibrium between reactants and products is shifted toward ester formation by using a 5–10-fold excess of ethanol and removing water via molecular sieves or azeotropic distillation [1] [4]. For example, a study using equimolar reactants reported a 60–66% yield for similar esters, while excess alcohol increased yields to >90% [4]. Industrial implementations often employ Dean-Stark traps to continuously remove water, achieving near-quantitative conversions [1].

Industrial-Scale Continuous Flow Production Systems

Continuous flow reactors have revolutionized large-scale ester production by enhancing safety and efficiency. In a typical setup, 4-bromopentanoic acid and ethanol are pumped through a heated reactor column packed with acid-functionalized resins or zeolites [5]. This method minimizes thermal degradation and enables precise control over residence time (often <30 minutes), compared to 6–12 hours in batch processes [5].

A key advantage is the ability to handle hazardous reagents like hydrogen bromide (HBr), which can be generated in situ and immediately quenched in-line, reducing exposure risks [5]. For instance, bromination reactions in flow systems achieve 95% conversion with 20% reduced energy consumption compared to batch methods [5].

Modern Catalytic Strategies

Transition Metal-Mediated Bromoalkylation Techniques

Recent advances utilize imidazolium-based ionic liquids as catalysts for esterification. In one protocol, 4-bromopentanoic acid and ethanol react in toluene at 60°C using a bicyclic imidazolium salt (0.5 mol%) and cesium carbonate [2]. This system achieves 90% yield in 3 hours, attributed to the catalyst’s dual role in stabilizing intermediates and activating the carboxylic acid [2].

While traditional acid catalysts require stoichiometric quantities, this method uses sub-stoichiometric catalyst loading (5 mol%), reducing waste and simplifying purification [2]. The ionic liquid is recyclable for up to five cycles without significant loss in activity, making it cost-effective for industrial applications [2].

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates esterification by enabling rapid, uniform heating. A study demonstrated that irradiating 4-bromopentanoic acid and ethanol at 20% power (1400 W) for 5 minutes achieves 94% conversion, compared to 12 hours under conventional heating [6]. The microwave’s electric field aligns polar molecules, reducing activation energy and enhancing collision frequency [6].

Energy consumption data highlight microwave efficiency:

| Method | Energy (kWh/kg) | Time (min) |

|---|---|---|

| Conventional Heating | 283 | 150 |

| Microwave | 12.2 | 1 |

This represents a 96% reduction in energy use and a 99% decrease in reaction time [6]. Scalability is achievable using continuous microwave reactors, which maintain high yields (>90%) at throughputs of 1 kg/hr [6].

Nucleophilic substitution reactions of ethyl 4-bromopentanoate proceed through well-defined mechanistic pathways that are governed by both thermodynamic and kinetic factors [1] [2]. The bimolecular nucleophilic substitution pathway represents the predominant reaction mechanism for this alkyl halide ester, proceeding through a characteristic transition state geometry with specific stereoelectronic requirements [3].

SN2 Pathway Stereoelectronic Requirements

The SN2 reaction mechanism for ethyl 4-bromopentanoate involves a concerted process where nucleophile attack and leaving group departure occur simultaneously [1] [2]. The stereoelectronic requirements for this pathway are stringent and fundamentally dictate the reaction feasibility and rate. The nucleophile must approach from the backside of the carbon-bromine bond, maintaining a linear arrangement that optimizes orbital overlap between the nucleophile's highest occupied molecular orbital and the substrate's lowest unoccupied molecular orbital [4] [5].

The transition state geometry exhibits pentacoordinate character at the electrophilic carbon center, with bond distances that reflect the partial bond formation and breaking occurring simultaneously [6] [5]. The carbon-nucleophile bond distance at the transition state typically measures 2.15 Å, while the carbon-bromine bond extends to approximately 2.78 Å, representing the optimal balance between attractive and repulsive interactions [6].

Stereoelectronic effects arise from the overlap of molecular orbitals on adjacent atoms, with stabilizing interactions resulting from two-electron interactions and destabilizing interactions from four-electron repulsions [6]. For maximum stabilization, the system requires a large overlap integral and small interaction energy difference between participating orbitals [6]. The anti-periplanar arrangement of interacting orbitals provides the most favorable overlap, while syn-periplanar arrangements are acceptable but less optimal [6].

The overlap integral, a critical parameter governing reaction efficiency, depends on both the relative orientation of interacting orbitals and the coefficients of the participating atomic orbitals [6]. For ethyl 4-bromopentanoate, the optimal overlap integral ranges from 0.75 to 0.85, with reaction rates proportional to the square of this value [7].

Bond angle deviation from perfect linearity significantly impacts reaction rates, with deviations greater than 5° causing substantial rate decreases [4]. The activation enthalpy for the SN2 pathway typically ranges from 62 to 68 kJ/mol, while the activation entropy exhibits large negative values (-150 to -135 J/mol·K), consistent with the highly ordered transition state structure [1] [3].

Solvent Effects on Reaction Kinetics

Solvent effects profoundly influence the kinetics of nucleophilic substitution reactions involving ethyl 4-bromopentanoate [8] [9]. The polarity of the solvent affects both the stabilization of reactants and the transition state, with polar aprotic solvents generally favoring SN2 reactions through enhanced nucleophile reactivity [9].

In polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, the nucleophile experiences reduced solvation compared to protic solvents, resulting in increased nucleophilicity and enhanced reaction rates [9]. The relative rate enhancement in dimethyl sulfoxide reaches 12.5-fold compared to diethyl ether, with corresponding decreases in activation energy from 72.1 kJ/mol to 58.2 kJ/mol .

The relationship between solvent polarity and reaction kinetics follows predictable patterns based on charge distribution changes during the reaction pathway [8]. In the ground state, negative charge resides fully on the nucleophile, while in the transition state, this charge becomes distributed between the nucleophile and leaving group, resulting in charge diffusion [8]. Polar solvents preferentially stabilize the concentrated charge in the ground state relative to the diffuse charge in the transition state, leading to slight rate decreases in highly polar media [8].

Acetonitrile, with an ET(30) value of 45.6, provides optimal balance between nucleophile activation and transition state stabilization, yielding relative rates 6.8 times greater than in diethyl ether [11]. Tetrahydrofuran and diethyl ether, being less polar, show progressively decreased rates due to inadequate nucleophile solvation .

Protic solvents such as methanol and ethanol exhibit the lowest reaction rates due to extensive hydrogen bonding with nucleophiles, effectively reducing their nucleophilic character [11]. The activation energies in these solvents increase to 74.8 and 76.3 kJ/mol respectively, reflecting the additional energy required to break nucleophile-solvent interactions before bond formation can occur [11].

Cross-Coupling Reaction Mechanisms

Cross-coupling reactions involving ethyl 4-bromopentanoate represent important synthetic transformations that proceed through well-established catalytic cycles [12] [13]. These reactions enable the formation of carbon-carbon bonds through the coupling of the bromide substrate with various organometallic partners under mild conditions [14].

Palladium-Catalyzed Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling reaction involving ethyl 4-bromopentanoate follows the canonical three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination [13] [14]. This mechanism has been extensively studied and represents one of the most reliable methods for forming carbon-carbon bonds in organic synthesis [12] [15].

The catalytic cycle initiates with oxidative addition of ethyl 4-bromopentanoate to a palladium(0) catalyst species, forming a palladium(II) complex [16] [17]. This step involves insertion of the palladium center into the carbon-bromine bond, resulting in formation of an organopalladium halide intermediate [18] [16]. The oxidative addition proceeds through a concerted mechanism with simultaneous C-Br bond breaking and Pd-C bond formation [19].

The rate of oxidative addition depends on several factors including the electronic nature of the substrate, the coordination environment of the palladium catalyst, and the reaction temperature [15] [20]. For ethyl 4-bromopentanoate, the presence of the electron-withdrawing ester group facilitates oxidative addition by increasing the electrophilicity of the carbon center [21] [22].

Transmetalation represents the second key step, involving transfer of an organic group from a boronic acid or boronate ester to the palladium center [23] [20]. This process occurs through formation of a palladium-oxygen-boron intermediate, where the base plays a crucial role in activating the boronic acid partner [20]. The transmetalation rate is enhanced by coordinatively unsaturated palladium species, emphasizing the importance of ligand design in catalyst optimization [20].

The mechanism proceeds through formation of a tetracoordinate boronate intermediate with Pd-O-B linkage, as confirmed by kinetic isotope effect studies [20]. The organic group transfer from boron to palladium occurs via this intermediate, generating the desired diorganopalladium species ready for reductive elimination [20].

Reductive elimination completes the catalytic cycle, forming the coupled product and regenerating the palladium(0) catalyst [16] [24]. This step proceeds through a concerted mechanism with retention of stereochemistry at the coupling centers [24]. The reductive elimination rate is enhanced in polar solvents and can be accelerated by increasing the steric bulk around the palladium center [19].

Under optimized conditions using Pd₂(dba)₃/SPhos catalyst system with K₃PO₄ base in dioxane/water at 100°C, ethyl 4-bromopentanoate achieves 85% coupling yield within 8 hours [12] [22]. Alternative catalyst systems such as [Pd(allyl)Cl]₂/P(tBu)₃ with KOtBu base can achieve 91% yield in 6 hours at 110°C, demonstrating the importance of ligand selection in optimizing reaction efficiency [15] [21].

Copper-Mediated Ullmann-Type Couplings

Copper-mediated Ullmann-type coupling reactions involving ethyl 4-bromopentanoate proceed through distinct mechanistic pathways compared to palladium-catalyzed processes [25] [26]. These reactions have experienced significant development since the original Ullmann coupling, with modern variants enabling mild reaction conditions and broad functional group tolerance [27] [28].

The generally accepted mechanism involves formation of an organocopper intermediate through oxidative addition of the alkyl bromide to a copper(I) species [26] [28]. This process differs from palladium chemistry as copper(III) intermediates are rarely observed, making the traditional oxidative addition/reductive elimination sequence less likely [26]. Instead, the mechanism likely proceeds through nucleophilic aromatic substitution involving the organocopper species [26].

The catalytic cycle begins with coordination of ethyl 4-bromopentanoate to a copper(I) catalyst, often stabilized by bidentate ligands such as 1,10-phenanthroline or N,N-dimethylethylenediamine [29] [30]. These ligands play crucial roles in maintaining catalyst solubility, preventing aggregation, and modulating the electronic properties of the copper center [25] [27].

Formation of the key organocopper intermediate occurs through a process that may involve single electron transfer or direct nucleophilic attack, depending on the specific substrate and reaction conditions [28] [30]. For ethyl 4-bromopentanoate, the electron-withdrawing ester group facilitates this process by stabilizing potential radical intermediates or increasing the electrophilicity of the carbon-bromine bond [29].

The second coupling partner, typically an aryl halide or pseudohalide, undergoes reaction with the organocopper intermediate through a pathway that may involve copper(I)/copper(III) cycling [25] [30]. This process has been supported by isolation and characterization of various copper intermediates, though the exact nature of the active species remains subject to ongoing investigation [28].

Ligand effects are particularly pronounced in copper-catalyzed systems, with bidentate nitrogen ligands providing optimal performance [27] [29]. The Cu₂O/L-proline system achieves 82% conversion at 90°C with a turnover number of 164, while CuI/1,10-phenanthroline provides 75% conversion at 110°C [29] [31].

The mechanism involves multiple elementary steps including ligand exchange, oxidative addition or single electron transfer, and carbon-carbon bond formation [30]. The overall process typically requires elevated temperatures (90-130°C) compared to palladium systems, but offers advantages in terms of catalyst cost and availability [25] [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant